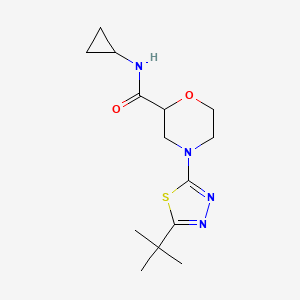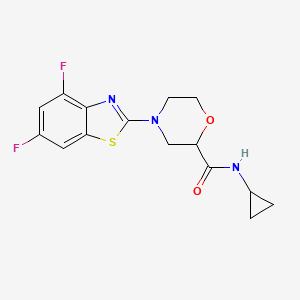
4-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide is a complex organic compound that features a thiadiazole ring, a morpholine ring, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.
Cyclopropylmorpholine Formation: The morpholine ring is synthesized through cyclization reactions involving appropriate amine and diol precursors.
Coupling Reactions: The final compound is obtained by coupling the thiadiazole derivative with the cyclopropylmorpholine derivative under suitable conditions, often involving the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the morpholine ring, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiadiazole ring and the morpholine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiadiazole and morpholine derivatives.
Scientific Research Applications
4-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to the bioactive properties of the thiadiazole ring.
Materials Science: It is explored for use in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of 4-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors that are crucial for microbial growth and cancer cell proliferation.
Pathways Involved: It disrupts DNA replication and protein synthesis pathways, leading to cell death in microbes and cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-tert-butyl-1,3,4-thiadiazole: Shares the thiadiazole ring but lacks the morpholine and cyclopropyl groups.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Contains a tert-butyl group and a heterocyclic ring but differs in the overall structure.
Uniqueness
4-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide is unique due to its combination of a thiadiazole ring, a morpholine ring, and a cyclopropyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H22N4O2S |
|---|---|
Molecular Weight |
310.42 g/mol |
IUPAC Name |
4-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide |
InChI |
InChI=1S/C14H22N4O2S/c1-14(2,3)12-16-17-13(21-12)18-6-7-20-10(8-18)11(19)15-9-4-5-9/h9-10H,4-8H2,1-3H3,(H,15,19) |
InChI Key |
FYQJLMUTVIVBBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)N2CCOC(C2)C(=O)NC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12269158.png)
![4-(4-{4-[2-(Propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B12269165.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,3-dimethyl-1,2,4-thiadiazol-5-amine](/img/structure/B12269168.png)
![7-methoxy-3-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12269169.png)
![N-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12269170.png)
![N,N,6-trimethyl-2-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12269176.png)
![2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinoline-4-carbonitrile](/img/structure/B12269177.png)
![3-{4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyridazine](/img/structure/B12269182.png)
![3-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12269195.png)

![N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12269207.png)
![3-Methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyridazine](/img/structure/B12269217.png)
![3-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12269230.png)
![2-(benzylsulfanyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide](/img/structure/B12269242.png)
